molecular formula C15H24N2O2 B1683103 Tetracaine CAS No. 94-24-6

Tetracaine

Cat. No.: B1683103
CAS No.: 94-24-6
M. Wt: 264.36 g/mol
InChI Key: GKCBAIGFKIBETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracaine, also known as amethocaine, is an ester-type local anesthetic primarily used to numb the eyes, nose, or throat. It is also applied to the skin to decrease pain from procedures such as intravenous injections. This compound works by blocking the transmission of nerve impulses, providing temporary relief from pain . It was patented in 1930 and came into medical use in 1941 .

Mechanism of Action

Target of Action

Tetracaine primarily targets the sodium ion channels in nerve cells . These channels play a crucial role in the initiation and conduction of neuronal impulses, which are essential for the transmission of pain signals.

Mode of Action

This compound is an ester-type local anesthetic that produces local anesthesia by blocking the sodium ion channels . By blocking these channels, this compound prevents the propagation of action potentials, thereby inhibiting the transmission of pain signals .

Biochemical Pathways

This compound affects the biochemical pathway involving the sodium ion channels . It acts as an allosteric blocker of these channels . At low concentrations, this compound causes an initial inhibition of spontaneous calcium release events, while at high concentrations, it completely blocks the release . This modulation of sodium ion channels and calcium release events can lead to downstream effects such as the inhibition of neuronal impulses.

Pharmacokinetics

This compound is rapidly hydrolyzed by plasma esterases to its primary metabolites: para-aminobenzoic acid and diethylaminoethanol . The activity of these metabolites is unspecified . The rapid hydrolysis of this compound in the plasma suggests that its bioavailability may be influenced by the rate of this metabolic process .

Result of Action

The molecular effect of this compound involves the blocking of sodium ion channels, leading to the inhibition of neuronal impulses . On a cellular level, this compound induces changes in cell morphology, viability, and plasma membrane permeability . It also causes DNA fragmentation, G1 phase arrest, and ultrastructural abnormality and apoptotic body formation . Furthermore, this compound induces caspase-3, -9 and -8 activation, mitochondrial membrane potential disruption, up-regulation of the cytoplasmic amount of cytochrome c and apoptosis inducing factor, and changes in the expressions of B-cell lymphoma-2 (Bcl-2) family proteins .

Action Environment

Environmental factors can influence the action of this compound. For instance, magnesium ions can potentially mitigate this compound’s antibacterial effects . Additionally, this compound is known to enhance the permeability of the bacterial cell wall and increase the lytic action of lysozyme, leading to bactericidal effects . This suggests that the presence of certain ions and molecules in the environment can modulate the efficacy and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetracaine involves several steps:

Industrial Production Methods: In industrial settings, this compound is often produced using optimized nanostructured lipid carriers to enhance its delivery and reduce toxicity. This method involves encapsulating this compound in lipid carriers, which prolongs its release and reduces systemic toxicity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biological Activity

Tetracaine, a local anesthetic belonging to the ester class, is widely used for its analgesic properties in various medical applications, including ophthalmology and surgery. Recent studies have explored its biological activities beyond mere anesthesia, particularly its potential anticancer effects and safety profile in clinical settings. This article reviews the current understanding of this compound's biological activity, focusing on its pharmacological properties, recent research findings, and clinical case studies.

This compound (chemical formula: C15H24N2O2) functions primarily by blocking sodium channels in neuronal membranes, inhibiting the propagation of nerve impulses. This mechanism underlies its effectiveness as a local anesthetic. The compound is characterized by a long duration of action compared to other local anesthetics due to its high lipid solubility and protein binding capacity .

Anticancer Activity

Recent research has indicated that this compound may possess anticancer properties, particularly through the synthesis of novel derivatives. A study conducted by Han et al. (2023) evaluated a series of this compound derivatives with hydrazide-hydrazone moieties for their anticancer activity against human cancer cell lines Colo-205 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The findings revealed:

  • Compounds 2f and 2m : Showed potent activity against Colo-205 with IC50 values of 50.0 μM and 20.5 μM, respectively.
  • Compounds 2k, 2p, and 2s : Demonstrated significant activity against HepG2 with IC50 values ranging from 20.8 μM to 35.9 μM.

The study highlighted that structural modifications in this compound derivatives could enhance their anticancer efficacy, suggesting a promising avenue for drug development in cancer therapy .

Clinical Applications and Safety Profile

This compound is commonly utilized in clinical settings for managing pain associated with corneal abrasions. A double-blind randomized trial assessed the safety and efficacy of topical this compound versus saline in treating corneal abrasions:

  • Study Design : Involved 116 patients receiving either preservative-free this compound or saline every 30 minutes for up to 24 hours.
  • Results : No significant differences were found in corneal healing rates or pain scores between the two groups. However, patients reported a significantly higher overall effectiveness for this compound (7.7 vs. 3.9 on a scale of 0-10) compared to saline .

This trial supports the assertion that this compound can be safely used without adversely affecting corneal healing or causing complications typically associated with topical anesthetics .

Comparative Efficacy in Pain Management

A retrospective study involving 459 patients demonstrated that this compound significantly reduced pain scores compared to placebo treatments in emergency department settings. The study found:

  • Pain Score Reduction : Patients using this compound reported an average pain score of 1 compared to 8 in the placebo group (P < 0.001).
  • No Increased Risk of Complications : The study noted no increased risk of emergency department revisits or adverse events related to this compound use .

Summary of Findings

Study Focus Key Findings
Han et al., 2023Anticancer ActivityNovel this compound derivatives showed IC50 values ranging from 20.5 μM to 50.0 μM against cancer cell lines.
Waldman et al., 2014Corneal AbrasionsThis compound rated significantly higher than saline for effectiveness without affecting healing rates.
Retrospective StudyPain ManagementSignificant reduction in pain scores with no increased risk of complications compared to placebo.

Properties

IUPAC Name

2-(dimethylamino)ethyl 4-(butylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3/h6-9,16H,4-5,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCBAIGFKIBETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

136-47-0 (mono-hydrochloride)
Record name Tetracaine [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1043883
Record name Tetracaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tetracaine is an ester-type anesthetic and produces local anesthesia by blocking the sodium ion channels involved in the initiation and conduction of neuronal impulses.
Record name Tetracaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09085
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

94-24-6
Record name Amethocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetracaine [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetracaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09085
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetracaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetracaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0619F35CGV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The electrotransport of tetracaine HCl, in the form of an aqueous solution having a concentration of 100 mg/ml, was tested and found to behave similarly to that of metoclopramide HCl. The average mass flux obtained was 100 μg/cm2 hr, and there was a 1 to 2 hour time lag to reach steady state flux.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
metoclopramide HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetracaine
Reactant of Route 2
Reactant of Route 2
Tetracaine
Reactant of Route 3
Reactant of Route 3
Tetracaine
Reactant of Route 4
Reactant of Route 4
Tetracaine
Reactant of Route 5
Reactant of Route 5
Tetracaine
Reactant of Route 6
Reactant of Route 6
Tetracaine
Customer
Q & A

Q1: How does tetracaine interact with nicotinic acetylcholine receptors (nAChRs)?

A1: this compound binds to nAChRs at various sites located in the extracellular and transmembrane domains, exhibiting a concentration-dependent effect. [] At low concentrations, it preferentially binds within the channel pore, blocking the open state of the receptor. [] Higher concentrations lead to additional binding at extracellular sites, inhibiting the receptor in both its resting and desensitized states. []

Q2: What is the role of this compound's positive charge in its interaction with nAChRs?

A2: Unlike local anesthetics like lidocaine that exist in both charged and uncharged forms at physiological pH, this compound is almost exclusively positively charged. [] This positive charge is crucial for its binding within the negatively charged pore of the nAChR, contributing to its open-channel blocking action. []

Q3: Can this compound affect intracellular calcium (Ca2+) levels?

A3: Yes, research suggests this compound can influence intracellular Ca2+ handling. Studies on pancreatic beta-cells demonstrate that this compound mobilizes Ca2+ from intracellular stores that are insensitive to thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. [] This Ca2+ mobilization subsequently contributes to increased insulin secretion. []

Q4: Does this compound affect all types of neurons similarly?

A4: No, studies using chick embryo neurons show that the neurotoxic effect of this compound varies depending on the neuron type. [] Sensory neurons from dorsal root ganglia were less sensitive compared to retinal and sympathetic ganglion neurons. [] This suggests that inherent cellular characteristics influence this compound's effects.

Q5: How does this compound affect the structure of phosphatidylethanolamine (PE) membranes?

A5: Deuterium nuclear magnetic resonance (2H NMR) studies reveal that this compound partitions into PE membranes and acts as a wedge, stabilizing the bilayer structure and inhibiting its transition into a hexagonal phase. [] This interaction is attributed to this compound's molecular shape and its ability to intercalate into the lipid bilayer. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound's molecular formula is C15H24N2O2, and its molecular weight is 264.36 g/mol.

Q7: Can this compound be formulated into stable topical creams?

A7: This section is not applicable to this compound as it primarily functions as a local anesthetic and does not possess inherent catalytic properties.

A7: This section is not covered by the provided research papers.

Q8: How do structural modifications of this compound's ester group influence its binding to the nicotinic acetylcholine receptor (nAChR)?

A8: Studies using various this compound analogs reveal that modifications to the ester group can significantly impact nAChR binding affinity. Replacing the ester with an ether linkage reduces the preference for binding to the receptor in the absence of agonist. [] This suggests a crucial role of the ester moiety in achieving high-affinity binding to the closed state of the nAChR.

Q9: How does the inclusion of hydroxypropyl-beta-cyclodextrin (HP-β-CD) impact the stability of this compound hydrochloride eye drops?

A9: Studies demonstrate that formulating this compound hydrochloride with HP-β-CD improves the stability of the eye drops, as evidenced by stability testing over a 6-month storage period. [] The enhanced stability suggests a protective effect of HP-β-CD on this compound hydrochloride, potentially through the formation of inclusion complexes.

A9: While the provided research papers touch upon aspects of toxicology and safety, they do not provide enough detailed information to address these questions comprehensively. Further research and data are required for a complete understanding of these aspects.

Q10: What analytical techniques are commonly used to quantify this compound in biological samples?

A10: Several analytical methods are employed for this compound quantification, including high-performance liquid chromatography (HPLC) with UV detection [] and capillary zone electrophoresis (CZE). [] These techniques provide sufficient sensitivity and specificity for analyzing this compound concentrations in biological matrices like skin samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.